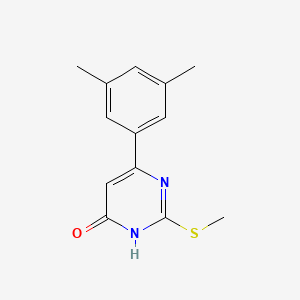

6-(3,5-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-(3,5-dimethylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-8-4-9(2)6-10(5-8)11-7-12(16)15-13(14-11)17-3/h4-7H,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPFMYBLSLKHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=O)NC(=N2)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3,5-Dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a methylthio group and a dimethylphenyl substituent, which may influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of heteroatoms and functional groups such as sulfur and nitrogen suggests potential reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds related to the thieno[3,2-d]pyrimidine class, including this compound, exhibit a variety of biological activities:

- Antimicrobial Activity : Studies have shown that similar compounds possess significant antibacterial and antimycobacterial properties. For example, derivatives of thienopyrimidinones have been tested against various strains of bacteria, including Gram-positive and Gram-negative organisms, demonstrating promising results in inhibiting microbial growth .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. Preliminary studies suggest that it may interact with specific receptors involved in inflammatory responses, potentially offering therapeutic benefits for conditions such as asthma or chronic obstructive pulmonary disease (COPD).

- Antiviral Potential : Some derivatives of pyrimidine compounds have shown activity against viral targets, indicating that this compound may also hold promise in antiviral applications .

The biological activity of this compound is likely mediated through its interaction with various biological targets. Molecular docking studies suggest that the compound may bind to enzymes or receptors critical for disease processes. Understanding these interactions is crucial for optimizing its therapeutic potential.

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro assays have demonstrated the effectiveness of related thienopyrimidine compounds against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, showing significant potency compared to standard antibiotics .

- In Silico Studies : Computational modeling has provided insights into the binding affinities of the compound to target proteins. These studies help predict the efficacy and safety profile of the compound in clinical settings .

- Toxicity Assessments : Toxicity evaluations using hemolytic assays indicate that certain derivatives maintain a favorable safety profile up to specified concentration levels, suggesting potential for further development in pharmaceutical applications .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that pyrimidine derivatives, including 6-(3,5-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one, exhibit anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. The methylthio group enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy against various cancer types .

2. Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have shown that pyrimidine derivatives can possess antibacterial and antifungal properties. The presence of the methylthio group may contribute to this activity by interfering with microbial metabolic processes .

Agricultural Applications

1. Pesticide Development

The compound's structural characteristics make it a candidate for developing novel pesticides. Research has indicated that similar pyrimidine derivatives can act as effective herbicides or fungicides by disrupting essential biological processes in target pests and pathogens .

2. Plant Growth Regulators

There is potential for utilizing this compound as a plant growth regulator. Compounds that modulate plant hormone activity can enhance growth rates and yield in various crops, making them valuable in sustainable agriculture practices .

Material Science

1. Polymer Chemistry

In material science, this compound can be explored as a building block for synthesizing advanced polymers. Its unique chemical structure may impart desirable properties such as thermal stability and chemical resistance to the resulting materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the efficacy of pyrimidine derivatives against cancer cell lines | Demonstrated significant inhibition of cell proliferation with potential mechanisms identified |

| Antimicrobial Activity Assessment | Investigated the antibacterial effects of methylthio-substituted pyrimidines | Found promising results against various bacterial strains, suggesting further exploration for clinical applications |

| Pesticide Development Research | Developed new formulations based on pyrimidine derivatives | Showed effective control of specific agricultural pests with minimal environmental impact |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

6-(3,5-Dimethylisoxazol-4-yl)-2-(Methylthio)Pyrimidin-4(3H)-One

- Structural Difference : Replaces the 3,5-dimethylphenyl group with a 3,5-dimethylisoxazole ring.

6-(Methoxymethyl)-2-(Methylthio)Pyrimidin-4(3H)-One

- Structural Difference : Features a methoxymethyl group at position 4.

6-Amino-3-Methyl-2-(Methylthio)Pyrimidin-4(3H)-One

- Structural Difference: Substitutes position 6 with an amino group and adds a methyl group at position 3.

- Impact: The amino group increases polarity and may facilitate interactions with acidic residues in biological targets, while the 3-methyl group could influence conformational stability .

Substituent Variations at Position 2

5-Methyl-2-(Methylthio)Pyrimidin-4(3H)-One

- Structural Difference : Retains the methylthio group at position 2 but replaces the 6-dimethylphenyl with a 5-methyl group.

6-Methyl-2-Arylaminopyrimidin-4(3H)-One Derivatives

- Structural Difference: Replaces the methylthio group with aryl amino substituents (e.g., 2-methylbenzyl, 3-trifluoromethylphenyl).

- Impact: Aryl amino groups enhance π-π stacking interactions and may improve affinity for receptors involved in anticonvulsant activity, as demonstrated in related studies .

Heterocyclic Ring Modifications

Fused Thieno-Pyrimidinones (e.g., 3-Ethyl-2-Mercapto-6-Methylthieno[2,3-d]Pyrimidin-4(3H)-One)

- Structural Difference: Incorporates a fused thiophene ring, creating a planar thiopyrano-thieno-pyrimidinone system.

- Impact : The fused ring system increases rigidity and may enhance DNA intercalation or enzyme inhibition, as seen in antimicrobial studies .

Benzo-Triazepine-Fused Pyrimidinones (e.g., Compound 126 from )

Positional Isomerism and Electronic Effects

6-(Furan-3-yl)-2-(Methylthio)Pyrimidin-4(3H)-One

- Structural Difference : Substitutes the dimethylphenyl group with a furan ring.

Preparation Methods

Synthesis of 2-(Methylthio)pyrimidin-4(3H)-one Intermediate

A common precursor, 2-(methylthio)-4(3H)-pyrimidinone, is synthesized via methylation of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one using iodomethane in the presence of a base such as sodium hydroxide. This step yields the methylthio-substituted pyrimidinone intermediate with moderate to good yields.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-thioxo-2,3-dihydropyrimidin-4(1H)-one + Iodomethane + NaOH | Basic aqueous or organic solvent | ~47 | Produces methanethiol byproduct with strong odor |

This method is efficient but has drawbacks related to the release of methanethiol, a toxic and malodorous compound, which complicates large-scale production.

Nucleophilic Substitution with 3,5-Dimethylphenyl Derivatives

The key step to introduce the 3,5-dimethylphenyl group at the 6-position involves nucleophilic aromatic substitution or condensation reactions between the methylthio-pyrimidinone intermediate and appropriately substituted anilines or phenyl derivatives.

- Fusion reactions under inert atmosphere between 2-(methylthio)pyrimidinone and aromatic amines have been reported.

- Use of solvents like dimethoxyethane (DME) or dimethylacetamide (DMAc) can facilitate the reaction.

- Microwave irradiation has been employed to improve reaction times and yields.

Chlorination and Ring Closure

Following substitution, chlorination of hydroxy groups on the pyrimidinone ring using phosphorus oxychloride (POCl3) under reflux conditions is used to facilitate ring closure and formation of the final pyrimidinone structure.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 3 | Hydroxy-substituted pyrimidinone + POCl3 | Reflux in POCl3 | Moderate | Enables conversion to chlorinated intermediate for further substitution |

Alternative Synthetic Routes and Derivative Preparations

Research has also explored related pyrimidinone derivatives with methylthio substitution, which provide insights into the preparation of the target compound:

- Condensation of ethyl-3-oxobutanoate with thiourea in KOH/ethanol produces 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one, a close structural analog.

- Subsequent reactions with alkyl halides and nucleophiles in alkaline media yield various substituted derivatives, demonstrating the versatility of the pyrimidinone scaffold functionalization.

These methods highlight the importance of controlled reaction conditions such as base strength, solvent choice, and temperature to optimize yields and purity.

Comparative Data Table of Preparation Methods

| Methodology | Key Reactants | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Methylation of 2-thioxopyrimidinone | 2-thioxo-2,3-dihydropyrimidinone + Iodomethane + NaOH | Basic medium, room temperature to reflux | ~47 | Simple and short reaction steps | Methanethiol byproduct with odor |

| Nucleophilic substitution | 2-(Methylthio)pyrimidinone + 3,5-dimethyl aniline | Fusion or reflux in DME/DMAc, inert atmosphere | 21-51 | Microwave-assisted improves yield | Requires inert atmosphere, longer time without microwave |

| Chlorination with POCl3 | Hydroxy-substituted pyrimidinone + POCl3 | Reflux in POCl3 | Moderate | Facilitates ring closure | Use of corrosive POCl3 |

| Condensation with thiourea | Ethyl-3-oxobutanoate + Thiourea + KOH/EtOH | Reflux in ethanol | Moderate | Provides pyrimidinone scaffold | Additional steps needed for methylthio substitution |

Research Findings and Practical Considerations

- The methylation step producing 2-(methylthio)pyrimidinone is critical but challenging due to the release of methanethiol, which requires effective ventilation and odor control in scale-up.

- Microwave irradiation has been demonstrated to reduce reaction times significantly (e.g., from 24 hours to 90 minutes) and improve yields in nucleophilic substitution steps, making it a promising approach for industrial synthesis.

- The choice of solvent impacts reaction efficiency; solvents with lower boiling points and better nucleophilicity (e.g., DME, DMAc) are preferred, but boiling point and toxicity must be balanced.

- Chlorination with POCl3 is a standard method for activating hydroxy groups on pyrimidinones but demands careful handling due to its corrosive nature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.